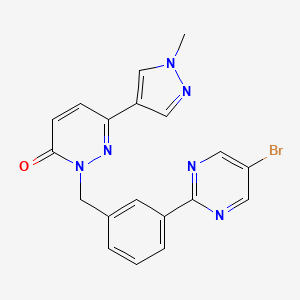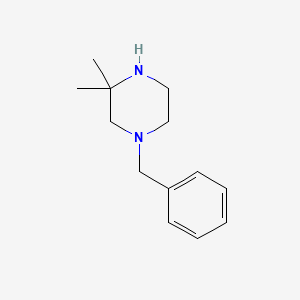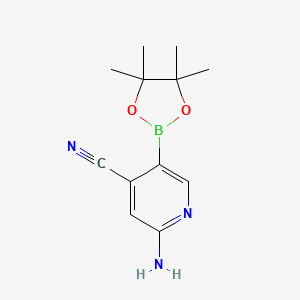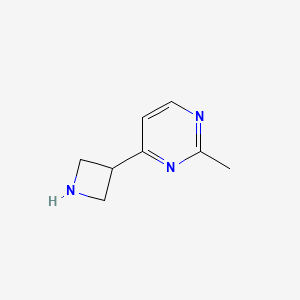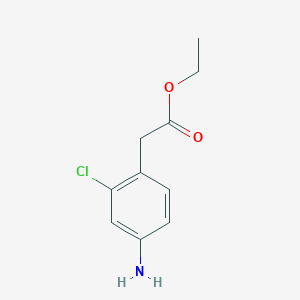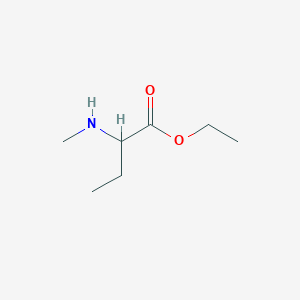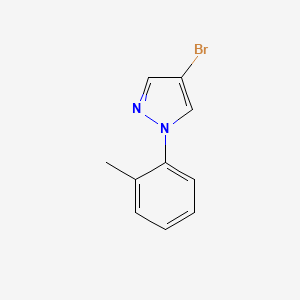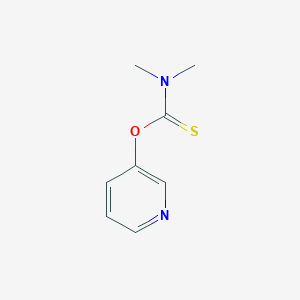![molecular formula C14H20N2O B1526799 [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol CAS No. 1303477-83-9](/img/structure/B1526799.png)
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol
Overview
Description
“[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of “[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is represented by the InChI code1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 . Physical And Chemical Properties Analysis
“[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
The compound “[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” may have potential applications in antimicrobial activity. Similar compounds with piperazine derivatives have been studied for their ability to inhibit bacterial enzymes, which is crucial in the development of new antibacterial agents. The docking simulations of these compounds show that they can form stable complexes with bacterial enzymes through hydrophobic interactions .
Molecular Modeling
Molecular modeling is another field where this compound could be applied. The structural features of piperazine derivatives make them suitable candidates for molecular docking studies, which are essential in drug design and discovery. These studies help in understanding the interaction between drugs and their targets at a molecular level .
Drug Synthesis
The compound could be used as an intermediate in the synthesis of various drugs. The process of reductive amination, as mentioned in related research, indicates that such compounds can be synthesized with different substituted aromatic aldehydes to produce a range of pharmacologically active agents .
Safety and Hazards
The safety information for “[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
[4-(4-cyclopropylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKFBKHUWPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




